Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate
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Description
Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The CAS Number for this compound is 341927-74-0.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, equimolar quantities of ethyl 2-(4-chlorophenyl)-3-oxopropanoate and 2,4-difluorobenzenamine in absolute alcohol were heated at 75 °C for 2 hours to synthesize (Z)-Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenyl-amino)acrylate .Scientific Research Applications
Synthesis and Characterization
- Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared and characterized, highlighting its structural features through spectral analysis and X-ray diffraction. This study provides insights into the compound's geometric parameters and the significance of its tautomeric forms (Johnson et al., 2006).
- Another research explored the synthesis of derivatives through reactions with heteroarylhydrazines, resulting in compounds that showcase the versatility of ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate as a precursor for further chemical modifications (Strah & Stanovnik, 1997).
Structural Studies
- A study on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate revealed unique N⋯π and O⋯π interactions, rather than traditional hydrogen bonding, influencing the crystal packing of the compound. This emphasizes the importance of nonhydrogen bonding interactions in the structural organization of such molecules (Zhang et al., 2011).
Optical and Material Applications
- The study of Schiff base compounds derived from ethyl-4-amino benzoate showed promising optical nonlinear properties, indicating potential applications in materials science for optical limiting and as candidates for optical limiters (Abdullmajed et al., 2021).
Antimicrobial Potential
- New quinazolines synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate showed significant antimicrobial activities against various bacterial and fungal strains, underlining the compound's role in developing potential antimicrobial agents (Desai et al., 2007).
Properties
IUPAC Name |
ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-25-19(24)14-5-9-17(10-6-14)22-18(23)15(12-21)11-13-3-7-16(20)8-4-13/h3-11H,2H2,1H3,(H,22,23)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNLAFXMURUZOU-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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